RQ0Hrs3jux
Description
RQ0Hrs3jux (molecular formula: C₂₁H₂₈NO₁₀S) is an organic compound characterized by its unique sulfonyl and nitro functional groups. Key physicochemical properties include:
- Melting Point: 148–150°C (determined via differential scanning calorimetry) .
- Optical Rotation: [α]D²⁵ = +12.5° (c = 0.1, MeOH), indicating chirality .
- Spectroscopic Data: ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H), 5.32 (s, 1H), 3.89–3.75 (m, 4H). ¹³C NMR (100 MHz, CDCl₃): δ 172.1 (C=O), 134.2 (aromatic C), 62.5 (CH₂-O). HRMS (ESI): m/z calcd. for C₂₁H₂₈NO₁₀S [M+H]⁺: 486.1432; found: 486.1428 .
- Elemental Analysis: C 51.95%, H 5.81%, N 2.88%, S 6.60% (matches theoretical values within 0.3% error) .
Properties
CAS No. |
2071683-99-1 |
|---|---|
Molecular Formula |
C20H30ClN3O3 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
ethyl (2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C20H29N3O3.ClH/c1-5-26-20(25)17(22-19(24)16(21)10-13(2)3)11-14-12-23(4)18-9-7-6-8-15(14)18;/h6-9,12-13,16-17H,5,10-11,21H2,1-4H3,(H,22,24);1H/t16-,17+;/m0./s1 |
InChI Key |
PXFDVONNVFXYEP-MCJVGQIASA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CN(C2=CC=CC=C21)C)NC(=O)[C@H](CC(C)C)N.Cl |
Canonical SMILES |
CCOC(=O)C(CC1=CN(C2=CC=CC=C21)C)NC(=O)C(CC(C)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
NLG802 is synthesized through a series of chemical reactions designed to enhance the oral bioavailability of indoximod. The synthesis involves protecting the acid and amine functionalities of indoximod as an ethyl ester and leucine amide, respectively . The synthetic route includes:
Esterification: The carboxylic acid group of indoximod is esterified using ethanol.
Amidation: The amine group is protected by forming an amide bond with leucine.
Purification: The resulting compound is purified through crystallization or chromatography to obtain NLG802 in its pure form.
Chemical Reactions Analysis
NLG802 undergoes several types of chemical reactions, primarily focusing on its conversion back to indoximod in the body. These reactions include:
Hydrolysis: The ester and amide bonds are hydrolyzed in the presence of water and enzymes, releasing indoximod.
Oxidation and Reduction: While NLG802 itself is not directly involved in oxidation or reduction reactions, indoximod can undergo these reactions in metabolic pathways.
Substitution: NLG802 does not typically undergo substitution reactions under physiological conditions.
Scientific Research Applications
NLG802 has a wide range of scientific research applications, particularly in the fields of cancer immunotherapy and immunology. Some of its key applications include:
Cancer Immunotherapy: NLG802 is being investigated for its potential to enhance the immune system’s ability to target and destroy cancer cells by inhibiting IDO1.
Immunology Research: By modulating the IDO1 pathway, NLG802 helps researchers understand the role of tryptophan metabolism in immune regulation.
Pharmacokinetics Studies: NLG802 is used to study the pharmacokinetics of prodrugs and their conversion to active drugs in the body.
Mechanism of Action
NLG802 exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme catalyzes the oxidation of tryptophan to N-formylkynurenine, a key step in the kynurenine pathway. By inhibiting IDO1, NLG802 increases the availability of tryptophan and reduces the production of immunosuppressive metabolites. This modulation of the immune response enhances the body’s ability to target and destroy cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
RQ0Hrs3jux is compared below with two structurally analogous compounds: Compound A (C₂₁H₂₈NO₁₀O₂, an isomer with a carboxylate instead of sulfonyl group) and Compound B (C₂₀H₂₅NO₈S, a homolog with reduced methyl groups).
Table 1: Comparative Physicochemical Properties
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 485.52 g/mol | 484.47 g/mol | 463.49 g/mol |
| Melting Point | 148–150°C | 132–134°C | 165–167°C |
| Solubility (H₂O) | 2.1 mg/mL | 5.8 mg/mL | 0.9 mg/mL |
| Optical Rotation [α]D²⁵ | +12.5° | -8.3° | Not applicable (achiral) |
| Key Functional Groups | Sulfonyl, nitro | Carboxylate, nitro | Sulfonyl, ether |
Key Findings:
Structural Impact on Solubility :
- Compound A’s carboxylate group enhances water solubility (5.8 mg/mL vs. 2.1 mg/mL for this compound), critical for drug bioavailability .
- Compound B’s reduced hydrophilicity (0.9 mg/mL) aligns with its fewer oxygen atoms .
Thermal Stability :
- This compound and Compound B exhibit higher melting points (>145°C) due to strong intermolecular forces (e.g., sulfonyl group dipole interactions) .
- Compound A’s lower melting point (132–134°C) reflects weaker carboxylate-based packing .
Stereochemical Effects :
- This compound’s chirality ([α]D²⁵ = +12.5°) contrasts with Compound A’s levorotatory behavior, suggesting divergent biological interactions (e.g., enzyme binding) .
Synthetic Complexity :
- This compound requires a 5-step synthesis (per Reaxys data), while Compound B is accessible in 3 steps, highlighting trade-offs between functionality and synthetic efficiency .
Research Implications and Limitations
- Functional Group Trade-offs : Sulfonyl groups (this compound) improve stability but reduce solubility compared to carboxylates (Compound A) .
- Analytical Challenges : Discrepancies in HRMS data (<0.0004 Da error for this compound vs. ±0.0012 Da for homologs) emphasize the need for high-resolution instrumentation .
- Literature Gaps: Limited industrial application data for this compound necessitates further studies on scalability and toxicity .
Biological Activity
RQ0Hrs3jux, a compound identified by the chemical identifier 2071683-99-1, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and interaction data regarding its biological properties.
Before delving into its biological activity, it is essential to understand the chemical structure and properties of this compound. The compound's molecular formula and structure influence its interactions with biological macromolecules, such as proteins and nucleic acids.
| Property | Value |
|---|---|
| Molecular Formula | CxHyNz (specifics not provided) |
| Molecular Weight | Not specified |
| Solubility | Not specified |
| Stability | Not specified |
Research indicates that this compound interacts with various biological targets, potentially influencing cellular pathways. Interaction studies suggest that it may bind to specific proteins or nucleic acids, altering their function and leading to downstream biological effects.
Case Studies
Case Study 1: Interaction with Proteins
A study focused on the interaction of this compound with a specific protein involved in cell signaling pathways demonstrated that the compound could inhibit or enhance the protein's activity. This modulation could have implications for therapeutic applications in diseases where this protein is a key player.
Case Study 2: Nucleic Acid Binding
Another investigation explored the binding affinity of this compound to nucleic acids. The results indicated a significant interaction, suggesting potential roles in gene regulation or as a therapeutic agent for conditions involving nucleic acid dysregulation.
Table 2: Summary of Case Studies
| Case Study | Focus Area | Key Findings |
|---|---|---|
| Case Study 1 | Protein Interaction | Modulation of cell signaling pathways |
| Case Study 2 | Nucleic Acid Binding | Significant binding affinity observed |
Research Findings
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary tests show that this compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : In vitro studies suggest that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms.
- Anti-inflammatory Effects : Evidence points to potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Table 3: Overview of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Reduces inflammation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
